Amygdalin - 29883-15-6

Amygdalin

Catalog Number: EVT-259886
CAS Number: 29883-15-6
Molecular Formula: C20H27NO11
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amygdalin (D-mandelonitrile-β-D-gentiobioside), also known as laetrile or vitamin B17, is a naturally occurring cyanogenic glycoside predominantly found in the seeds and kernels of plants belonging to the Rosaceae family, such as almonds, apricots, cherries, peaches, and plums. [, , , , , ] Amygdalin belongs to the aromatic cyanogenic glycoside group. [] It is particularly abundant in bitter almonds but nearly undetectable in common almonds. []

In scientific research, amygdalin has garnered significant interest due to its potential biological activities, prompting investigations into its various properties and potential applications. [, , ] It serves as a valuable subject for studies exploring plant chemical ecology, insect-plant interactions, and the development of novel strategies for pest management. [, ]

Prunasin

  • Compound Description: Prunasin is a cyanogenic glycoside structurally similar to amygdalin. It acts as an intermediate compound in the metabolic pathway of amygdalin. In honeybees, prunasin accumulates in the midgut and hindgut when amygdalin is degraded in microbiota-deprived bees. [] Certain bacterial strains, including Bifidobacterium wkB204, can degrade amygdalin, producing prunasin as an intermediate. []
  • Relevance: Prunasin is a direct product of amygdalin degradation and shares a similar structure. Understanding the metabolic pathway of amygdalin and its conversion to prunasin helps to elucidate the potential toxicity and detoxification mechanisms of amygdalin in different organisms. []

Neoamygdalin (S-Amygdalin)

  • Compound Description: Neoamygdalin, also known as S-amygdalin, is an isomer of amygdalin that forms spontaneously in aqueous solutions. [] The rate of conversion is influenced by temperature, pH, solvent, and even the type of glassware used for storage. [] Research suggests that neoamygdalin may have different pharmacological activity compared to amygdalin. []
  • Relevance: Neoamygdalin is a stereoisomer of amygdalin, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. [] This subtle difference can lead to changes in biological activity, making it important to differentiate between these isomers in research and pharmaceutical preparations. []

D-Mandelonitrile

  • Compound Description: D-Mandelonitrile is a chemical compound produced during the enzymatic hydrolysis of amygdalin. This compound is further broken down to produce benzaldehyde and hydrogen cyanide, the latter being a highly toxic compound. []
  • Relevance: D-Mandelonitrile is a key intermediate in the metabolic breakdown of amygdalin, ultimately leading to the production of hydrogen cyanide. [] Understanding the metabolic pathway of amygdalin is crucial for assessing its potential toxicity. []

Benzaldehyde

  • Compound Description: Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. It is one of the products formed during the enzymatic hydrolysis of amygdalin. [] Benzaldehyde itself possesses some analgesic properties. []
  • Relevance: Benzaldehyde, as a breakdown product of amygdalin, might contribute to the overall pharmacological effects of amygdalin, including potential analgesic actions. [] Further research is needed to understand the specific contributions of benzaldehyde to amygdalin's observed effects.

Hydrogen Cyanide

  • Compound Description: Hydrogen cyanide (HCN) is a colorless, extremely poisonous liquid/gas with a faint bitter almond-like odor. It is released during the enzymatic hydrolysis of amygdalin, particularly in the presence of β-glucosidase. [, ] The toxicity of amygdalin is primarily attributed to the release of hydrogen cyanide. [, ]
  • Relevance: Hydrogen cyanide is the major toxic metabolite of amygdalin, generated via enzymatic cleavage. [, ] This metabolic pathway is important when considering the safety and potential side effects of amygdalin consumption or administration. []

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapy drug for various cancers. A study investigated the combined effect of amygdalin and doxorubicin on liver cancer cells (HepG2) and normal stromal myofibroblastic prostatic cells (WPMY-1). [] The results indicated that the combination therapy had a synergistic effect on HepG2 cells, inducing higher levels of apoptosis compared to either drug alone. []
  • Relevance: Although not structurally related to amygdalin, doxorubicin's synergistic effects with amygdalin suggest a potential for combination therapies in cancer treatment. [] Further studies are necessary to explore this synergy and understand the underlying mechanisms.
Source and Classification

Amygdalin is classified as a cyanogenic glycoside, which means it can release hydrogen cyanide upon hydrolysis. It is derived from the aromatic amino acid phenylalanine and is commonly found in the family Rosaceae, which includes plants like Prunus (apricots, cherries, and almonds), as well as in Fabaceae (legumes) and Poaceae (grasses) . The concentration of amygdalin varies significantly among different plant species; for example, bitter almonds can contain up to 54 g/kg of amygdalin, while sweet almonds contain much less due to a recessive gene that limits its production .

Synthesis Analysis

Amygdalin is biosynthesized in plants through a series of enzymatic reactions. The process begins with the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 enzymes. Subsequently, mandelonitrile is transformed into prunasin via UDP-glucosyltransferase. Finally, prunasin undergoes further glucosylation to form amygdalin . The biosynthetic pathway can be summarized as follows:

  1. L-Phenylalanine → Mandelonitrile (via cytochrome P450)
  2. Mandelonitrile → Prunasin (via UDP-glucosyltransferase)
  3. Prunasin → Amygdalin (further glucosylation)

The extraction of amygdalin from plant sources typically involves crushing the seeds or kernels, followed by extraction with polar solvents like ethanol or methanol. This process often requires careful control of temperature and pH to prevent hydrolysis and epimerization .

Molecular Structure Analysis

Amygdalin has a complex molecular structure characterized by multiple stereogenic centers. It has the molecular formula C20H27O11NC_{20}H_{27}O_{11}N and consists of two glucose units linked to a benzaldehyde moiety via a nitrile group. The compound exhibits chirality at one carbon center, leading to two stereoisomers: the naturally occurring (R)-amygdalin and its epimer (S)-neoamygdalin, which can form under basic conditions .

Structural Details

  • Molecular Weight: 457.45 g/mol
  • Stereogenic Centers: 11 total; 10 in glucose moieties and 1 at the phenyl-nitrile carbon.
  • Configuration: Natural amygdalin is predominantly in the (R)-configuration.
Chemical Reactions Analysis

Amygdalin undergoes hydrolysis when ingested or processed, typically catalyzed by enzymes such as β-glucosidases. This reaction produces:

  • Benzaldehyde
  • Hydrogen Cyanide
  • Glucose

The reaction can be summarized as follows:

Amygdalin glucosidaseBenzaldehyde+Hydrogen Cyanide+Glucose\text{Amygdalin}\xrightarrow{\text{ glucosidase}}\text{Benzaldehyde}+\text{Hydrogen Cyanide}+\text{Glucose}

Hydrolysis occurs under acidic or enzymatic conditions, leading to potential toxicity due to hydrogen cyanide release . The toxic dose of hydrogen cyanide ranges from 0.6 to 1.5 mg/kg body weight .

Mechanism of Action

Key Points

  • Amygdalin is hydrolyzed to release toxic compounds.
  • The selective action on cancer cells remains controversial due to enzyme distribution.
Physical and Chemical Properties Analysis

Amygdalin is a white crystalline solid with specific solubility characteristics:

  • Solubility in Water: Approximately 83 g/L
  • Solubility in Ethanol: Approximately 1 g/L

It is sensitive to heat and can undergo epimerization at elevated temperatures or under alkaline conditions . The melting point of amygdalin has been reported around 104 °C.

Stability Concerns

Due to its tendency to hydrolyze and epimerize, amygdalin must be stored under controlled conditions (cool and dry) to maintain its integrity for analytical purposes.

Applications

Despite its controversial status, amygdalin has been studied for various applications:

  • Alternative Cancer Treatment: Promoted as "Vitamin B17" despite lack of scientific support.
  • Analytical Chemistry: Used as a standard in chromatography methods for quantifying cyanogenic glycosides in food products .
  • Pharmacological Research: Investigated for potential anticancer properties through various cell line studies .

Analytical Techniques

Recent advancements include liquid chromatography-tandem mass spectrometry methods for quantifying amygdalin levels in food products such as apricot kernels and almonds .

Historical Development and Initial Therapeutic Claims

Early Isolation and Structural Characterization in the 19th Century

The foundational work on amygdalin began in 1830 when French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard successfully isolated the compound from bitter almond kernels (Prunus dulcis). Their work, published in the Annales de Chimie et de Physique, described a crystalline substance capable of releasing hydrogen cyanide upon hydrolysis—a characteristic property of cyanogenic glycosides. This discovery established amygdalin as one of the earliest identified natural glycosides and ignited scientific interest in its chemical behavior [1] [3].

The mid-19th century witnessed significant advancements in understanding amygdalin's molecular architecture. Initial hydrolysis studies by Liebig and Wöhler revealed its enzymatic breakdown products: benzaldehyde, glucose, and toxic hydrogen cyanide (HCN). This decomposition pathway occurs through the sequential action of beta-glucosidase enzymes, which cleave the glycosidic bonds to release the aglycone mandelonitrile. This unstable intermediate spontaneously dissociates into benzaldehyde and HCN, explaining the compound's latent toxicity [2] [3].

A pivotal breakthrough came in 1923 when Nobel laureate Sir Walter Norman Haworth and his collaborator Birkett Wylam at Durham University (UK) achieved the complete structural elucidation and chemical synthesis of amygdalin. Their work confirmed its molecular formula as C₂₀H₂₇NO₁₁ and identified its structure as (R)-D-mandelonitrile-β-D-gentiobioside, featuring a chiral center at the phenylacetonitrile group. This stereochemical complexity proved significant, as the naturally occurring R-enantiomer displayed distinct biochemical behavior compared to its synthetic S-epimer (neoamygdalin) [2] [7].

Table 1: Key Historical Milestones in Amygdalin Characterization

YearScientist/GroupContributionSignificance
1830Robiquet & Boutron-CharlardInitial isolation from bitter almondsFirst identification as a cyanogenic glycoside
1837Liebig & WöhlerHydrolysis product analysisIdentified benzaldehyde, glucose, and HCN as breakdown products
1923Haworth & WylamStructural elucidation and synthesisConfirmed molecular structure (C₂₀H₂₇NO₁₁) and stereochemistry
1950sKrebs et al.Differentiation from semi-synthetic laetrileClarified chemical distinction between natural and synthetic derivatives

Emergence as an Anticancer Agent: From Russian Trials to Laetrile Patents

The therapeutic application of amygdalin took a significant turn in 1845 when it was reportedly administered as a cancer treatment in Russia. Though poorly documented by modern standards, these early trials represented the first intentional medical use of the compound for oncology. However, due to inconsistent outcomes and observed toxicity, Russian physicians abandoned its use by the late 19th century. Similarly, Germany documented experimental cancer applications in 1892, which were also discontinued over safety and efficacy concerns [1] [3].

The modern anticancer narrative began in the 1950s when Ernst T. Krebs, Jr., a biochemist without formal medical training, developed and patented a semi-synthetic derivative termed "laetrile" (patented in 1961). Krebs claimed this compound—chemically identified as mandelonitrile-beta-glucuronide—represented a purified, less toxic version of natural amygdalin. Crucially, he rebranded laetrile as "Vitamin B17", proposing a vitamin-deficiency theory of cancer that suggested malignancies resulted from amygdalin insufficiency. This terminology, though rejected by nutritional authorities, gained traction in alternative medicine circles [1] [3] [4].

Krebs' methodology faced immediate scientific criticism. The National Cancer Institute (NCI) analyzed laetrile products manufactured by Cyto Pharma of Mexico (the primary commercial source) and found significant problems:

  • Product inconsistency: Variable amygdalin content between batches
  • Microbial contamination: Bacterial growth in injectable preparations
  • Chemical impurities: Incomplete purification from apricot kernel source material

Despite these concerns, patient demand surged in the 1970s, with estimates suggesting 70,000 American cancer patients had used laetrile by 1978. Proponents claimed it selectively targeted cancer cells through a proposed mechanism: Tumor-specific beta-glucosidase enzymes would hydrolyze laetrile to release cytotoxic hydrogen cyanide, while normal cells would be protected by rhodanese enzyme conversion of cyanide to non-toxic thiocyanate. However, biochemical analyses later revealed comparable beta-glucosidase levels in malignant and healthy tissues, undermining this theoretical selectivity [1] [3] [4].

Table 2: Distinction Between Natural Amygdalin and Semi-Synthetic Laetrile

CharacteristicAmygdalin (Natural Compound)Laetrile (Semi-Synthetic Derivative)
Chemical NameD-Mandelonitrile-β-D-gentiobiosideD-Mandelonitrile-β-glucuronide
Molecular FormulaC₂₀H₂₇NO₁₁C₁₄H₁₅NO₇
Molecular Weight457.43 g/mol309.27 g/mol
Primary SourceApricot kernels, bitter almondsSemi-synthesis from amygdalin
Key AdvocatesTraditional herbal practitionersErnst T. Krebs, Jr. (patented 1961)
Theoretical Anticancer MechanismCyanide release via enzymatic hydrolysisPurported selective tumor cyanide release

Regulatory Shifts: FDA Rejections and Global Legal Controversies

Regulatory scrutiny of amygdalin/laetrile intensified throughout the 1970s. The pivotal regulatory sequence began when the McNaughton Foundation filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in 1970. Initial approval was granted but subsequently revoked when:

  • Preclinical animal studies demonstrated minimal antitumor activity
  • Pharmacological analysis revealed poor pharmacokinetic properties
  • Study design questions emerged regarding proposed clinical protocols [4] [8]

This reversal ignited legal battles culminating in the 1980 U.S. Supreme Court decision (United States v. Rutherford), which upheld the FDA's authority to ban interstate laetrile shipment. The Court affirmed that drug efficacy and safety requirements applied equally to cancer treatments, regardless of a patient's terminal status. This ruling invalidated permissive laws passed in 23 U.S. states that had legalized laetrile for terminal cancer patients between 1977-1980 [4] [8].

Scientific evaluation continued despite legal controversies. The NCI sponsored phase II clinical trials under FDA approval, published in 1982 by Charles Moertel and colleagues at the Mayo Clinic. This rigorous assessment administered laetrile alongside "metabolic therapy" (enzymes, vitamins, diet) to 178 patients with advanced cancers. Results demonstrated:

  • No complete or partial responses (tumor regression)
  • No symptomatic improvement or survival benefit
  • Progressive disease in all evaluable patients

Consequently, the FDA formally classified laetrile as "not approved for any use" and prohibited interstate commerce. Global regulatory bodies followed suit:

  • United Kingdom: Classified as prescription-only medicine (requiring medical supervision)
  • European Medicines Agency: Issued warnings against medicinal use
  • Germany: Listed by BfArM (Federal Institute for Drugs) as a "questionable drug"

Despite these prohibitions, production continued in Mexico where regulatory oversight remained limited. Modern analyses estimate at least 35 German clinics still offer amygdalin-based tumor therapies, though exact usage statistics remain undocumented [1] [3] [4].

Table 3: International Regulatory Status of Amygdalin/Laetrile

JurisdictionRegulatory StatusKey Decisions
United StatesProhibitedFDA ban (1980); Supreme Court ruling supporting FDA authority
MexicoUnregulated productionPrimary source of laetrile production post-1987 U.S. import ban
European UnionNot authorizedEMA warnings against medical use; banned in multiple member states
United KingdomPrescription-only medicineCan only be administered under medical supervision
GermanyQuestionable drug (BfArM classification)Available in ≈35 clinics despite regulatory concerns

The historical trajectory of amygdalin illustrates the tension between traditional plant-based therapies and evidence-based medicine. While laboratory studies continue to explore its biochemical properties—particularly its potential immunomodulatory and apoptotic effects independent of cyanide release—its controversial past remains a cautionary tale about scientific validation, regulatory oversight, and the ethical complexities of offering unproven therapies to vulnerable patient populations. Modern encapsulation technologies (e.g., alginate-chitosan nanoparticles) may address delivery challenges, but cannot circumvent the fundamental need for rigorous efficacy and safety demonstration through controlled clinical evaluation [1] [3].

Properties

CAS Number

29883-15-6

Product Name

Amygdalin

IUPAC Name

(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile

Molecular Formula

C20H27NO11

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1

InChI Key

XUCIJNAGGSZNQT-UUGBRMIUSA-N

SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL

Synonyms

Amygdalin
Amygdaloside
Laetrile
Mandelonitrile beta Gentiobioside
Mandelonitrile-beta-Gentiobioside
Neoamygdalin

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.